molecular formula C10H18O3 B14681735 (3R)-3,7-dimethyl-6-oxooctanoic acid CAS No. 38975-38-1

(3R)-3,7-dimethyl-6-oxooctanoic acid

Cat. No.: B14681735
CAS No.: 38975-38-1
M. Wt: 186.25 g/mol
InChI Key: SCOSFCLSJUKLDZ-MRVPVSSYSA-N
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Description

(3R)-3,7-dimethyl-6-oxooctanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of octanoic acid, featuring a ketone functional group at the sixth carbon and methyl groups at the third and seventh carbons. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,7-dimethyl-6-oxooctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3,7-dimethyl-1-octene, which undergoes oxidation to introduce the ketone functionality at the sixth carbon. This can be followed by stereoselective reduction to ensure the (3R) configuration. The reaction conditions typically involve the use of oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts like palladium or platinum can be employed to facilitate the oxidation and reduction steps. Additionally, biocatalytic methods using enzymes that specifically recognize the (3R) configuration can be utilized to enhance the stereoselectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,7-dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3R)-3,7-dimethyl-6-oxooctanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3,7-dimethyl-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biological effects. The methyl groups may influence the compound’s binding affinity and specificity towards enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,7-dimethyl-6-oxooctanoic acid: Lacks the (3R) configuration, resulting in different stereochemical properties.

    3,7-dimethyl-6-hydroxyoctanoic acid: Contains a hydroxyl group instead of a ketone.

    3,7-dimethyl-6-oxodecanoic acid: Has a longer carbon chain.

Uniqueness

(3R)-3,7-dimethyl-6-oxooctanoic acid is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This stereochemical configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers or other similar compounds.

Properties

CAS No.

38975-38-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(3R)-3,7-dimethyl-6-oxooctanoic acid

InChI

InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

SCOSFCLSJUKLDZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)CC(=O)O

Canonical SMILES

CC(C)C(=O)CCC(C)CC(=O)O

Origin of Product

United States

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